molecular formula C6H7NO3S B6156057 2-(5-nitrothiophen-2-yl)ethan-1-ol CAS No. 1510063-43-0

2-(5-nitrothiophen-2-yl)ethan-1-ol

Cat. No.: B6156057
CAS No.: 1510063-43-0
M. Wt: 173.2
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Description

2-(5-nitrothiophen-2-yl)ethan-1-ol is a chemical compound with potential applications in various fields of research and industry. It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to an ethan-1-ol group. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitrothiophen-2-yl)ethan-1-ol typically involves the nitration of thiophene derivatives followed by the introduction of the ethan-1-ol group. One common method includes the nitration of 2-thiopheneethanol to introduce the nitro group at the 5-position of the thiophene ring. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitrothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 2-(5-nitrothiophen-2-yl)ethanal or 2-(5-nitrothiophen-2-yl)ethanoic acid.

    Reduction: 2-(5-aminothiophen-2-yl)ethan-1-ol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also interact with various molecular targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-thiopheneethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(5-aminothiophen-2-yl)ethan-1-ol: Contains an amino group instead of a nitro group, leading to different reactivity and potential biological activities.

    2-(5-bromothiophen-2-yl)ethan-1-ol: Contains a bromine atom, which can participate in different substitution reactions compared to the nitro group.

Uniqueness

2-(5-nitrothiophen-2-yl)ethan-1-ol is unique due to the presence of both a nitro group and an ethan-1-ol group, providing a combination of reactivity and functional versatility that is not found in many other compounds. This makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.

Properties

CAS No.

1510063-43-0

Molecular Formula

C6H7NO3S

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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